2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid
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Overview
Description
2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C8H6ClFO4 It is a derivative of benzoic acid, featuring chloro, fluoro, and methoxycarbonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid can be achieved through several steps. One common method involves the use of dimethyl terephthalate as the starting material. The synthetic route includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to handle larger quantities. The process involves the same synthetic steps but is optimized for efficiency and cost-effectiveness. For example, the use of a 1,000 L autoclave reactor and 10% Pd/C as a catalyst under nitrogen-purged conditions can significantly improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Esterification: The methoxycarbonyl group can participate in esterification reactions to form esters.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Aqueous acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields 2-Chloro-4-fluoro-5-carboxybenzoic acid.
Scientific Research Applications
2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. For example, as an intermediate in SGLT2 inhibitors, it helps in the regulation of glucose levels by inhibiting the sodium-glucose cotransporter 2 .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another derivative with a bromo substituent instead of fluoro.
4-Chloro-2-fluoro-5-nitrobenzoic acid: A similar compound with a nitro group instead of methoxycarbonyl.
2-Fluoro-4-(methoxycarbonyl)benzoic acid: A compound with a similar structure but lacking the chloro substituent.
Uniqueness
2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid is unique due to its specific combination of chloro, fluoro, and methoxycarbonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C9H6ClFO4 |
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Molecular Weight |
232.59 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H6ClFO4/c1-15-9(14)5-2-4(8(12)13)6(10)3-7(5)11/h2-3H,1H3,(H,12,13) |
InChI Key |
ZJQIVLWGKNGYSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)C(=O)O |
Origin of Product |
United States |
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